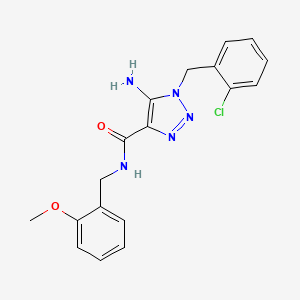

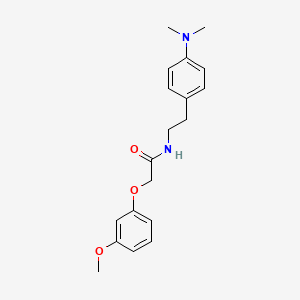

![molecular formula C16H19N3O4S2 B2460712 2-[[4-(Diethylsulfamoyl)benzoyl]amino]thiophene-3-carboxamide CAS No. 896680-58-3](/img/structure/B2460712.png)

2-[[4-(Diethylsulfamoyl)benzoyl]amino]thiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The synthesis of thiophene derivatives involves heterocyclization of various substrates .

Molecular Structure Analysis

The molecular formula of “2-[[4-(Diethylsulfamoyl)benzoyl]amino]thiophene-3-carboxamide” is C23H31N5O5S2 . The average mass is 521.653 Da .

Chemical Reactions Analysis

Thiophene-based analogs are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .

Physical And Chemical Properties Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Scientific Research Applications

Human Leukocyte Elastase Inhibition

Thiophene derivatives, similar to "2-[[4-(Diethylsulfamoyl)benzoyl]amino]thiophene-3-carboxamide," have been evaluated for their inhibitory activity toward human leukocyte elastase (HLE), a crucial enzyme involved in various inflammatory diseases. A study by Gütschow et al. (1999) synthesized a series of 2-(diethylamino)thieno[1,3]oxazin-4-ones, demonstrating significant HLE inhibition, suggesting the potential of thiophene derivatives in developing anti-inflammatory agents (Gütschow, Kuerschner, Neumann, Pietsch, Löser, Koglin, & Eger, 1999).

Antimicrobial Applications

Ahmed (2007) reported on the synthesis of 3-amino-4-cyano-N-phenylaminothiophene-2-carboxamide derivatives, showcasing their effectiveness as antibiotics against both Gram-positive and Gram-negative bacteria. This underscores the role of thiophene-carboxamide compounds in creating new antibiotic and antibacterial drugs, highlighting their significance in addressing antibiotic resistance challenges (Ahmed, 2007).

Antimalarial Activity

The search for novel antimalarial agents led to the synthesis of benzothiophene carboxamide derivatives, which were found to inhibit Plasmodium falciparum enoyl-ACP reductase, a key enzyme in the fatty acid biosynthesis pathway of the malaria parasite. Banerjee et al. (2011) highlighted the potential of these derivatives in developing potent antimalarial drugs, further establishing the relevance of thiophene-based compounds in therapeutic applications against infectious diseases (Banerjee, Sharma, Kapoor, Dwivedi, Surolia, & Surolia, 2011).

Central Nervous System (CNS) Depressant Activity

Research into the CNS depressant properties of thiophene derivatives, including compounds structurally related to "2-[[4-(Diethylsulfamoyl)benzoyl]amino]thiophene-3-carboxamide," has been conducted to assess their potential as therapeutic agents. Bhattacharjee, Saravanan, & Mohan (2011) synthesized Schiff bases of 2-amino-4-(4-chlorophenyl)thiophene-3-carboxamide and evaluated their CNS depressant activity, indicating the applicability of these compounds in designing drugs for CNS disorders (Bhattacharjee, Saravanan, & Mohan, 2011).

properties

IUPAC Name |

2-[[4-(diethylsulfamoyl)benzoyl]amino]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4S2/c1-3-19(4-2)25(22,23)12-7-5-11(6-8-12)15(21)18-16-13(14(17)20)9-10-24-16/h5-10H,3-4H2,1-2H3,(H2,17,20)(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBQICPSSXWJKNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[[4-(Diethylsulfamoyl)benzoyl]amino]thiophene-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

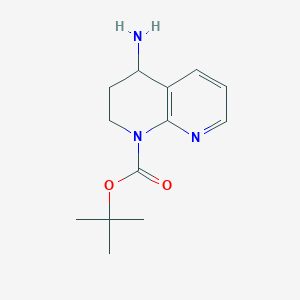

![3-Methyl-5-[[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B2460633.png)

![1-(2-Ethylbutanoyl)-4-{[2-(piperidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B2460635.png)

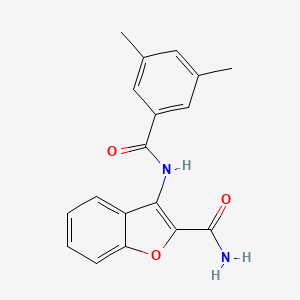

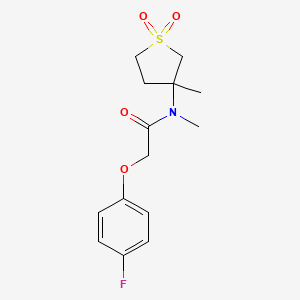

![N-[(E)-(2-fluorophenyl)methylidene]-2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-amine](/img/structure/B2460636.png)

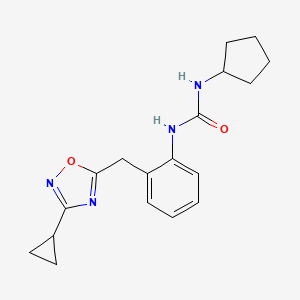

![4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]benzoic acid](/img/structure/B2460638.png)

![5-chloro-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2460639.png)

![3-[1-(4-chlorophenyl)-2-nitroethyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B2460643.png)

![2-(4-ethoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2460646.png)

![1-(4-chlorophenyl)-5-(3-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2460650.png)